molecular formula C21H23N3O9 B13720785 Thalidomide-5-(PEG2-acid)

Thalidomide-5-(PEG2-acid)

Cat. No.: B13720785
M. Wt: 461.4 g/mol
InChI Key: ULIKSMLULRCDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-(PEG2-acid) is a functionalized small molecule designed for advanced PROTAC (Proteolysis-Targeting Chimeras) research and the development of targeted protein degraders . This compound serves as a key building block, consisting of a thalidomide-based cereblon (CRBN) ligand connected to a terminal carboxylic acid via a polyethylene glycol (PEG) spacer . The core thalidomide moiety acts as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN), a critical component of the CRL4CRBN E3 ubiquitin ligase complex . Upon binding, this complex gains the ability to ubiquitinate specific neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3, leading to their proteasomal degradation . The terminal carboxylic acid group allows for straightforward conjugation to primary amine groups present on ligands of target proteins of interest, facilitated by activators like HATU to form a stable amide bond . The integrated PEG2 (PEG) linker is instrumental in improving the solubility and physicochemical properties of the final PROTAC molecule, while also providing optimal spacing and flexibility to enable the simultaneous engagement of the E3 ligase and the target protein, forming a productive ternary complex . As a research compound, Thalidomide-5-(PEG2-acid) is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O9

Molecular Weight

461.4 g/mol

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H23N3O9/c25-16-4-3-15(19(29)23-16)24-20(30)13-2-1-12(11-14(13)21(24)31)18(28)22-6-8-33-10-9-32-7-5-17(26)27/h1-2,11,15H,3-10H2,(H,22,28)(H,26,27)(H,23,25,29)

InChI Key

ULIKSMLULRCDNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCC(=O)O

Origin of Product

United States

Chemical Synthesis and Advanced Structural Confirmation Methodologies for Thalidomide 5 Peg2 Acid

Retrosynthetic Analysis of Thalidomide-5-(PEG2-acid)

The retrosynthetic analysis of Thalidomide-5-(PEG2-acid) reveals a strategy centered on the formation of an amide bond between a functionalized thalidomide (B1683933) precursor and a PEG2-acid linker. The key disconnection points are the amide linkage and the thalidomide core itself. This approach simplifies the complex structure into two primary synthons: a thalidomide moiety with a reactive handle, typically an amino group, and the PEG2-acid linker.

The synthesis logically proceeds by first constructing the modified thalidomide scaffold, followed by the attachment of the PEG linker. This modular approach allows for flexibility in the choice of both the thalidomide analog and the linker, facilitating the creation of diverse PROTAC libraries. scholaris.canih.gov

Multi-Step Synthesis Pathways for Thalidomide-5-(PEG2-acid)

Synthesis of the Modified Thalidomide Scaffold Precursors

The synthesis of a suitable thalidomide precursor is the initial and critical phase. A common strategy involves the preparation of 5-aminothalidomide. researchgate.netcaymanchem.comambeed.com This can be achieved through a condensation reaction between 4-nitrophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489), followed by the reduction of the nitro group to an amine. researchgate.net The resulting 5-aminothalidomide serves as a versatile intermediate for further functionalization. researchgate.netcaymanchem.com

Reagents and Conditions for 5-Aminothalidomide Synthesis
Step 1: Condensation
Reactants: 4-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione trifluoroacetate
Solvent: Acetic Acid (AcOH)
Conditions: Reflux, 2 hours
Yield: 58%
Step 2: Reduction
Reactant: Product from Step 1
Catalyst: Palladium on carbon (Pd/C)
Reagent: Hydrogen gas (H2)
Conditions: Room temperature, 20 hours
Yield: 80%

Table 1: Summary of reagents and conditions for the synthesis of 5-aminothalidomide, a key precursor for Thalidomide-5-(PEG2-acid). The data highlights a two-step process involving condensation and subsequent reduction to yield the desired amino-functionalized thalidomide scaffold. researchgate.net

Alternative precursors, such as those with hydroxyl or fluoro functionalities on the phthalimide (B116566) ring, can also be synthesized to explore different attachment points and chemical properties. scholaris.carsc.org

Introduction of the PEG2-Acid Linker onto the Thalidomide Moiety

With the amino-functionalized thalidomide in hand, the next step is the introduction of the PEG2-acid linker. This is typically accomplished through an amide bond formation. The carboxylic acid group of the PEG2 linker is activated to facilitate the reaction with the amino group on the thalidomide scaffold. lumiprobe.commedkoo.com

Commonly used coupling agents for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). lumiprobe.commedkoo.commedchemexpress.com The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). scholaris.ca

Reaction Optimization and Yield Enhancement Strategies for Thalidomide-5-(PEG2-acid)

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Thalidomide-5-(PEG2-acid). Key parameters that can be adjusted include the choice of coupling agent, solvent, temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar linker conjugations. rsc.org

The use of an excess of the PEG2-acid linker can drive the reaction to completion, but this may complicate the purification process. Therefore, careful stoichiometric control is often preferred. The development of one-pot synthesis procedures, where multiple steps are carried out in the same reaction vessel without intermediate purification, can also enhance efficiency. nih.govnih.gov Additionally, biocatalysis is an emerging technology that can address challenges such as low yields and poor crystallization behavior in PROTAC synthesis. acs.orgwuxiapptec.com

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAS)
Temperature 90 °COptimized for specific substrates
Reaction Time Overnight or longerAs short as 15 minutes
Yield Variable, often lowerGenerally higher, with reported increases of at least 14% at gram scale
Purification Often requiredCan sometimes be minimized or eliminated

Table 2: A comparative overview of conventional heating versus microwave-assisted synthesis for the conjugation of linkers to thalidomide analogs. MAS offers significant advantages in terms of reduced reaction times and improved yields. rsc.org

Chromatographic and Crystallization-Based Purification Techniques for Thalidomide-5-(PEG2-acid)

Due to the complexity of the reaction mixture, which may contain unreacted starting materials, byproducts, and coupling reagents, a robust purification strategy is essential. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a widely used technique for purifying PROTACs and their building blocks. nih.govreachseparations.como2h.com This method offers high resolution and can effectively separate the desired product from impurities. reachseparations.com

Supercritical fluid chromatography (SFC) is another powerful purification technique that provides excellent resolution and orthogonal selectivity, making it suitable for complex molecules like Thalidomide-5-(PEG2-acid). reachseparations.com

Following chromatographic purification, crystallization can be employed to obtain a highly pure, solid form of the final product. The choice of solvent system is critical for successful crystallization. nih.govnii.ac.jp In some cases, trituration with a suitable solvent can also be an effective purification method. scholaris.ca

Advanced Spectroscopic and Analytical Methods for Structural Confirmation of Thalidomide-5-(PEG2-acid)

Rigorous structural confirmation is imperative to ensure the identity and purity of the synthesized Thalidomide-5-(PEG2-acid). A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. It provides detailed information about the chemical environment of each atom, confirming the successful formation of the amide bond and the integrity of the thalidomide and PEG components.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of the compound, further confirming its identity. nih.gov Native mass spectrometry is an emerging technique that can provide insights into the non-covalent interactions and stoichiometry of PROTAC ternary complexes. nih.govnih.govacs.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. nih.gov It is invaluable for assessing the purity of the final product and for monitoring the progress of the synthesis.

X-ray crystallography , when a suitable single crystal can be obtained, provides the definitive three-dimensional structure of the molecule. nih.govnii.ac.jp This technique can confirm the stereochemistry and conformation of the compound.

Analytical MethodInformation Provided
¹H and ¹³C NMR Detailed molecular structure, confirmation of bond formation
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and reaction monitoring
X-ray Crystallography Definitive 3D structure, stereochemistry, and conformation
Native Mass Spectrometry Stoichiometry and non-covalent interactions in complexes

Table 3: A summary of the advanced analytical methods used for the structural confirmation of Thalidomide-5-(PEG2-acid). Each technique provides unique and complementary information to ensure the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselective and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of Thalidomide-5-(PEG2-acid). Both ¹H and ¹³C NMR are used to verify the successful coupling of the PEG linker to the thalidomide core and to ensure the regioselectivity of the substitution.

In a typical ¹H NMR spectrum of a thalidomide derivative, characteristic signals include the glutarimide (B196013) N-H proton, the chiral methine proton (CH), and the protons of the phthalimide and glutarimide rings. nih.govscienceopen.comnih.gov For Thalidomide-5-(PEG2-acid), additional signals corresponding to the ethylene (B1197577) glycol units and the methylene (B1212753) groups adjacent to the terminal carboxylic acid of the PEG linker would be observed. nih.govresearchgate.net The integration of these signals helps to confirm the ratio of the thalidomide core to the PEG linker.

The regioselectivity of the PEG linker at the 5-position of the phthalimide ring can be confirmed by analyzing the coupling patterns of the aromatic protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to assign the proton and carbon signals unambiguously.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thalidomide Derivatives Note: The exact chemical shifts for Thalidomide-5-(PEG2-acid) would need to be determined experimentally, but the table below provides expected ranges based on similar structures. The data is compiled from various sources on thalidomide and its analogs. nih.govnih.govnih.gov

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Glutarimide N-H~11.0N/A
Phthalimide Aromatic Protons7.8 - 8.2123.0 - 136.0
Glutarimide CH (chiral center)~5.2~49.0
Glutarimide CH₂2.1 - 2.922.0 - 31.0
PEG Linker -OCH₂CH₂O-3.5 - 3.868.0 - 72.0
Linker -CH₂-COOH~2.5~35.0
Phthalimide C=ON/A~167.0
Glutarimide C=ON/A169.0 - 173.0
Carboxylic Acid C=ON/A~175.0

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the elemental composition of Thalidomide-5-(PEG2-acid). By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the synthesized compound, distinguishing it from other potential byproducts with the same nominal mass. nih.govenovatia.comuni-bonn.de

For Thalidomide-5-(PEG2-acid) with a molecular formula of C₂₁H₂₃N₃O₉, the theoretical exact mass can be calculated and compared to the experimentally determined value. medkoo.com The high resolution of the instrument allows for mass measurements with an error of less than 5 ppm, providing strong evidence for the correct product formation. Electrospray ionization (ESI) is a common technique used for the analysis of such polar molecules. nih.govnih.gov

Table 2: HRMS Data for Thalidomide-5-(PEG2-acid)

Parameter Value
Molecular FormulaC₂₁H₂₃N₃O₉
Theoretical Exact Mass461.1434
Ionization ModeESI Positive
Observed Ion[M+H]⁺, [M+Na]⁺

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in Thalidomide-5-(PEG2-acid)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in Thalidomide-5-(PEG2-acid). dntb.gov.uaresearchgate.net These techniques are complementary and provide a molecular fingerprint of the compound.

FTIR Spectroscopy: The FTIR spectrum of Thalidomide-5-(PEG2-acid) would exhibit characteristic absorption bands for the various functional groups. Key vibrational modes include:

N-H stretching of the glutarimide ring, typically around 3200 cm⁻¹.

C-H stretching of the aromatic and aliphatic parts.

C=O stretching of the imide and carboxylic acid groups, appearing as strong absorptions between 1650 and 1750 cm⁻¹.

C-O stretching of the PEG ether linkages, usually found in the 1100-1250 cm⁻¹ region.

O-H stretching of the carboxylic acid, which is broad and centered around 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.govdoi.orgacs.org The aromatic ring vibrations of the phthalimide group are often strong in the Raman spectrum. The C=O stretching vibrations are also observable. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Key Vibrational Frequencies for Thalidomide-5-(PEG2-acid)

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Glutarimide N-H stretch~3200Weak
Carboxylic Acid O-H stretch3300-2500 (broad)Weak
Aromatic C-H stretch3100-3000Strong
Aliphatic C-H stretch3000-2850Strong
Imide C=O stretch~1750, ~1700Moderate
Carboxylic Acid C=O stretch~1710Moderate
Aromatic C=C stretch1600-1450Strong
PEG C-O-C stretch1250-1050Moderate

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation of Thalidomide-5-(PEG2-acid)

X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of a molecule in the solid state. nih.govnih.govacs.org Obtaining a single crystal of sufficient quality for Thalidomide-5-(PEG2-acid) can be challenging due to the flexibility of the PEG linker. However, if successful, X-ray analysis would provide unambiguous proof of the (R) or (S) configuration at the chiral center of the glutarimide ring.

The crystal structure would also reveal the precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation. scienceopen.com This information is valuable for understanding how the molecule interacts with its target proteins. The packing of the molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonding, would also be elucidated. nih.govgoogle.com

Enantioselective Synthesis Approaches for Thalidomide-5-(PEG2-acid) and its Stereoisomers

The stereocenter in the glutarimide ring of thalidomide is known to racemize under physiological conditions. nih.govtandfonline.com However, the synthesis of enantiomerically pure or enriched forms is crucial for studying the specific biological activities of each enantiomer. nih.gov Enantioselective synthesis aims to produce a single enantiomer of Thalidomide-5-(PEG2-acid).

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis of Thalidomide-5-(PEG2-acid)

Asymmetric synthesis strategies can be employed to introduce the chiral center with a specific configuration.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.ukptfarm.pl For the synthesis of thalidomide analogs, a chiral auxiliary can be attached to a precursor of the glutarimide ring. After the stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product. acs.org

Chiral Catalysts: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more efficient than using stoichiometric chiral auxiliaries. For instance, enantioselective hydrogenation or alkylation reactions catalyzed by chiral metal complexes or organocatalysts can be used to set the stereocenter. nih.govyork.ac.uk

A synthetic route could involve starting from an enantiomerically pure glutamic acid derivative, which already contains the desired stereocenter. The subsequent cyclization and coupling with the substituted phthalic anhydride would then yield the enantiopure thalidomide derivative. nih.govresearchgate.net

Preparative Chiral Chromatography for Enantiomeric Separation of Thalidomide-5-(PEG2-acid)

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, preparative chiral chromatography is a powerful method for separating the enantiomers of a racemic mixture. chiralpedia.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. tandfonline.comsigmaaldrich.com

High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, has been shown to be effective for the enantiomeric resolution of thalidomide and its derivatives. tandfonline.comsigmaaldrich.comwindows.net The conditions, including the mobile phase composition and temperature, are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The separated enantiomers can then be collected for further use. This method is scalable for producing larger quantities of enantiomerically pure material. sigmaaldrich.com

Molecular Interactions and Mechanistic Elucidation of Thalidomide 5 Peg2 Acid

Binding Affinity and Specificity of Thalidomide-5-(PEG2-acid) to Cereblon (CRBN)

The binding of thalidomide (B1683933) and its derivatives to CRBN is a critical event in their mechanism of action. CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). The interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide, which inserts into a hydrophobic pocket on the CRBN protein.

Direct quantitative binding data from assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) for the specific interaction between Thalidomide-5-(PEG2-acid) and CRBN are not readily found in published studies. However, extensive research on thalidomide and its other derivatives provides a strong basis for understanding this interaction.

For the parent compound, thalidomide, binding to CRBN has been characterized, although it exhibits weaker affinity compared to its derivatives like lenalidomide (B1683929) and pomalidomide (B1683931). Studies have shown that the (S)-enantiomer of thalidomide has an approximately 10-fold greater binding affinity for CRBN than the (R)-enantiomer. The PEG2-acid linker on Thalidomide-5-(PEG2-acid) is not expected to significantly interfere with the core binding interaction of the thalidomide moiety with the CRBN binding pocket.

CompoundAssayBinding Affinity (K_d)Reference
(S)-thalidomideBiochemical Assays~10-fold stronger than (R)-thalidomide
Lenalidomide-Stronger than thalidomide
Pomalidomide-Stronger than thalidomide
Thalidomide-5-(PEG2-acid)-Data not available-

Specific competitive binding studies for Thalidomide-5-(PEG2-acid) are not documented in the available literature. However, based on the conserved binding mode of thalidomide derivatives, it is expected that Thalidomide-5-(PEG2-acid) would act as a competitive binder against other known CRBN ligands such as thalidomide, lenalidomide, and pomalidomide. The glutarimide portion of these molecules is essential for CRBN binding, and they all occupy the same binding pocket. Therefore, Thalidomide-5-(PEG2-acid) would likely displace or be displaced by these related compounds in a concentration-dependent manner.

Conformational Changes Induced by Thalidomide-5-(PEG2-acid) upon CRBN Binding

The binding of thalidomide and its analogs to CRBN induces conformational changes that are fundamental to the subsequent recruitment of neosubstrates to the E3 ligase complex.

There are no publicly available co-crystal or cryo-electron microscopy (cryo-EM) structures of the specific binary complex of CRBN and Thalidomide-5-(PEG2-acid). However, the crystal structure of the DDB1-CRBN complex bound to thalidomide has been resolved. These structures reveal that the glutarimide ring of thalidomide is buried within a hydrophobic pocket of CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. The phthalimide (B116566) ring remains more solvent-exposed. For Thalidomide-5-(PEG2-acid), the thalidomide portion would occupy this pocket in an identical manner, with the PEG2-acid linker extending out into the solvent from the 5-position of the phthalimide ring.

ComplexTechniqueKey FindingsPDB IDReference
DDB1-CRBN-ThalidomideX-ray CrystallographyGlutarimide ring binds in a hydrophobic pocket.e.g., 4TZ4 (with lenalidomide)
CRBN-Thalidomide-5-(PEG2-acid)-Data not available--

While specific spectroscopic studies on the conformational dynamics of CRBN induced by Thalidomide-5-(PEG2-acid) are not available, the binding of thalidomide analogs is known to stabilize the CRBN protein. For instance, thalidomide has been shown to inhibit the auto-ubiquitination of CRBN, suggesting a stabilization of the protein conformation upon ligand binding. It is highly probable that Thalidomide-5-(PEG2-acid) would induce similar conformational stabilization of CRBN.

Formation and Stabilization of the CRBN-Thalidomide-5-(PEG2-acid)-Substrate Ternary Complex

The binding of a thalidomide analog to CRBN creates a new protein interface that facilitates the recruitment of "neosubstrates," which are not endogenous targets of CRBN alone. This leads to the formation of a ternary complex, which is essential for the subsequent ubiquitination and degradation of the neosubstrate.

As Thalidomide-5-(PEG2-acid) is designed as a component of PROTACs, its primary role in a ternary complex context is to bind CRBN. The other end of the PROTAC molecule, connected via the PEG linker, would simultaneously bind to a target protein. While not a "molecular glue" in the traditional sense where a small molecule induces a novel protein-protein interaction, the fundamental principle of forming a ternary complex (CRBN - PROTAC - Target Protein) is the same.

Structural studies of ternary complexes involving CRBN, a molecular glue, and a neosubstrate (like CRBN-lenalidomide-CK1α) have revealed that the molecular glue acts as an interface, stabilizing the interaction between CRBN and the neosubstrate. In the case of a PROTAC containing Thalidomide-5-(PEG2-acid), the thalidomide moiety would anchor the molecule to CRBN, allowing the other end of the PROTAC to bring the target protein into proximity with the E3 ligase machinery for ubiquitination. The stability and efficiency of this ternary complex would be influenced by the nature of the target protein, the ligand for the target protein, and the length and composition of the linker.

Identification of Neo-Substrates Recruited by CRBN in the Presence of Thalidomide-5-(PEG2-acid)

Specific studies identifying neo-substrates recruited by CRBN in the presence of Thalidomide-5-(PEG2-acid) have not been identified. However, the thalidomide component of this molecule is known to induce the degradation of a range of "neo-substrates"—proteins that are not the natural targets of the CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.org The binding of thalidomide to CRBN alters the substrate specificity of the ligase, prompting the recruitment and subsequent degradation of these new protein targets. rsc.org

Several key neo-substrates of thalidomide and its analogs have been identified through various research efforts, and it is anticipated that the thalidomide moiety of Thalidomide-5-(PEG2-acid) would target a similar profile of proteins. Notable neo-substrates include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors whose degradation is linked to the anti-myeloma and immunomodulatory effects of thalidomide analogs. nih.gov

SALL4: A transcription factor whose degradation is associated with the teratogenic effects of thalidomide. nih.govnih.gov

Casein Kinase 1α (CK1α): Degradation of this protein is implicated in the therapeutic effects of lenalidomide in myelodysplastic syndrome with a 5q deletion. nih.gov

Promyelocytic Leukemia Zinc Finger (PLZF): Identified as a thalidomide-dependent CRBN substrate, its degradation is also linked to thalidomide-induced teratogenicity. nih.govresearchgate.net

p63: Degradation of this protein has been associated with thalidomide's effects on limb and ear development. nih.gov

The identification of these neo-substrates has been crucial in understanding both the therapeutic actions and the toxicities of thalidomide-based compounds.

Neo-SubstrateAssociated Effect of DegradationReference
Ikaros (IKZF1)Anti-myeloma, Immunomodulatory nih.gov
Aiolos (IKZF3)Anti-myeloma, Immunomodulatory nih.gov
SALL4Teratogenicity nih.govnih.gov
Casein Kinase 1α (CK1α)Therapeutic in 5q-MDS nih.gov
PLZFTeratogenicity nih.govresearchgate.net
p63Developmental defects nih.gov

Mechanisms of Substrate Recruitment and Allosteric Modulation within the Ternary Complex

The recruitment of neo-substrates by the thalidomide-bound CRBN is a prime example of induced proximity. Thalidomide and its derivatives act as a "molecular glue," stabilizing the interaction between CRBN and its neo-substrates to form a ternary complex. nih.gov Structural studies have revealed that the glutarimide ring of thalidomide binds within a hydrophobic pocket of CRBN. nih.gov This binding event allosterically modulates the surface of CRBN, creating a new interface for the recruitment of neo-substrates that would not typically bind to it. nih.gov The phthalimide portion of the thalidomide molecule is solvent-exposed and contributes to the altered surface that recognizes the neo-substrates. nih.gov This induced fit is highly specific; even minor changes to the thalidomide structure can significantly alter the profile of recruited neo-substrates. nih.gov

Ubiquitination Cascade Triggered by Thalidomide-5-(PEG2-acid)

The formation of the ternary complex with Thalidomide-5-(PEG2-acid) is the initiating event for the ubiquitination cascade that leads to the degradation of the neo-substrate. This process is a fundamental component of the ubiquitin-proteasome system.

E1, E2, E3 Ligase-Mediated Ubiquitin Transfer in the Presence of Thalidomide-5-(PEG2-acid)

Once the ternary complex is formed, the CRL4^CRBN^ E3 ubiquitin ligase is activated to catalyze the transfer of ubiquitin to the recruited neo-substrate. This process involves a series of enzymatic steps:

E1 Ubiquitin-Activating Enzyme: This enzyme uses ATP to activate a ubiquitin molecule, forming a high-energy thioester bond.

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.

E3 Ubiquitin Ligase (CRL4^CRBN^): The E3 ligase, with CRBN as the substrate receptor, binds to both the E2-ubiquitin complex and the neo-substrate (brought into proximity by Thalidomide-5-(PEG2-acid)). It then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the neo-substrate.

This cycle is repeated to build a polyubiquitin (B1169507) chain on the target protein.

Polyubiquitin Chain Formation and Linkage Specificity on Target Substrates

For a protein to be efficiently recognized and degraded by the proteasome, it must be tagged with a polyubiquitin chain. This involves the sequential addition of ubiquitin molecules to the previously attached ubiquitin. The type of linkage between ubiquitin molecules is crucial in determining the fate of the tagged protein. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation. researchgate.net In the context of thalidomide-induced degradation, the CRL4^CRBN^ complex, in conjunction with the appropriate E2 enzyme, catalyzes the formation of these K48-linked polyubiquitin chains on the neo-substrate. This marks the protein for destruction by the proteasome.

Proteasomal Degradation Pathways Initiated by Thalidomide-5-(PEG2-acid)

The final step in this targeted protein degradation pathway is the recognition and degradation of the polyubiquitinated neo-substrate by the 26S proteasome. The proteasome is a large, multi-protein complex that functions as the primary machinery for non-lysosomal protein degradation in the cell.

The polyubiquitin chain on the neo-substrate acts as a recognition signal for ubiquitin receptors within the 19S regulatory particle of the 26S proteasome. The neo-substrate is then unfolded and translocated into the 20S core particle, where it is cleaved into small peptides by the proteasome's proteolytic subunits. The ubiquitin molecules are typically recycled during this process. This targeted degradation of the neo-substrate ultimately leads to the physiological effects associated with thalidomide and its derivatives.

Degradation Kinetics of Specific Substrates in Cellular Systems by Thalidomide-5-(PEG2-acid)

While specific kinetic studies on Thalidomide-5-(PEG2-acid) as a standalone agent are not extensively documented, its activity is predicated on the function of its thalidomide core. Thalidomide and its analogs are known to induce the degradation of a specific set of proteins, often referred to as neosubstrates, by recruiting them to the CRL4^CRBN^ E3 ubiquitin ligase complex. researchgate.netnih.gov The degradation kinetics of these substrates can vary depending on the specific analog and the cellular context. nih.gov

The rate of degradation of a particular substrate is influenced by several factors, including the affinity of the thalidomide analog for CRBN, the affinity of the neosubstrate for the drug-bound CRBN, and the intracellular concentrations of both the ligase and the substrate. For instance, studies on thalidomide analogs like lenalidomide and pomalidomide have demonstrated rapid degradation of certain transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), within hours of treatment in relevant cell lines. researchgate.net

The expected degradation kinetics for neosubstrates targeted by a PROTAC incorporating Thalidomide-5-(PEG2-acid) would follow a similar pattern. Upon formation of the ternary complex (Target Protein-PROTAC-CRBN), the target protein would be polyubiquitinated and subsequently degraded by the proteasome. The kinetics would be determined by the efficiency of these successive steps.

Table 1: Representative Degradation Kinetics of Known Thalidomide Analog Neosubstrates

SubstrateCell LineAnalog StudiedTime to Max Degradation (Approx.)Reference
IKZF1 (Ikaros)MM.1S (Multiple Myeloma)Lenalidomide4-8 hours researchgate.net
IKZF3 (Aiolos)MM.1S (Multiple Myeloma)Lenalidomide4-8 hours researchgate.net
CK1α5q-MDS cellsLenalidomide2-4 hours researchgate.net
SALL4H9 Embryonic Stem CellsThalidomide12-24 hours nih.gov

This table presents representative data for thalidomide and its analogs to illustrate the expected kinetic profiles. Specific values for Thalidomide-5-(PEG2-acid) would depend on the complete PROTAC structure and the targeted substrate.

Proteomic Profiling of Thalidomide-5-(PEG2-acid)-Induced Protein Degradation Signatures

Proteomic analyses are instrumental in identifying the full spectrum of proteins whose degradation is induced by a specific compound. For thalidomide and its analogs, proteomic studies have been crucial in identifying their neosubstrates. nih.gov A proteomic profiling of a PROTAC utilizing Thalidomide-5-(PEG2-acid) would be expected to reveal a dose-dependent decrease in the abundance of the intended target protein.

Beyond the intended target, such a study would also likely show changes in the levels of known neosubstrates of the thalidomide core. These include, but are not limited to, the zinc finger transcription factors IKZF1, IKZF3, and SALL4. researchgate.netnih.gov The specific proteomic signature can, however, be influenced by the structure of the PROTAC, as the linker and the target-binding ligand can affect the geometry of the ternary complex and thus the substrate specificity of the CRBN ligase. nih.gov

Table 2: Proteins Identified as Neosubstrates of the Thalidomide-CRBN Complex

ProteinProtein FamilyFunctionAssociated PathologyReference
IKZF1Ikaros Family Zinc FingerTranscription factor in hematopoiesisB-cell malignancies researchgate.netguidetopharmacology.org
IKZF3Ikaros Family Zinc FingerTranscription factor in B-cell developmentMultiple Myeloma researchgate.netguidetopharmacology.org
SALL4Spalt-Like Transcription FactorTranscription factor in developmentTeratogenicity nih.gov
CK1αCasein Kinase 1Serine/threonine kinaseMyelodysplastic Syndrome (5q-) researchgate.net

This table lists established neosubstrates of the thalidomide-CRBN complex. A PROTAC containing Thalidomide-5-(PEG2-acid) would be expected to induce degradation of these proteins in addition to its primary target.

Functional Role of the Proteasome in Mediating Compound Activity

The activity of Thalidomide-5-(PEG2-acid), when incorporated into a PROTAC, is fundamentally dependent on the cellular ubiquitin-proteasome system (UPS). researchgate.netnih.gov The proteasome is a large protein complex responsible for degrading proteins that have been tagged for destruction with polyubiquitin chains.

The mechanism proceeds as follows:

The thalidomide moiety of the PROTAC binds to CRBN, a component of the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.gov

The other end of the PROTAC binds to the target protein, forming a ternary complex that brings the target protein into the proximity of the E3 ligase.

The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

The attachment of a chain of at least four ubiquitin molecules (polyubiquitination) marks the target protein for recognition by the 26S proteasome. nih.gov

The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein molecule.

Therefore, the functional integrity of the proteasome is essential for the protein-degrading activity of any PROTAC that utilizes Thalidomide-5-(PEG2-acid) as its E3 ligase ligand. Inhibition of the proteasome would abrogate the degradation of the target protein, thus nullifying the therapeutic effect of the PROTAC.

Structure Activity Relationship Sar Studies and Rational Design Principles for Thalidomide 5 Peg2 Acid Derivatives

Systematic Modification of the Thalidomide (B1683933) Core in Thalidomide-5-(PEG2-acid) Analogs

While the glutarimide (B196013) ring is the primary binding motif for CRBN, the N-phthaloyl moiety plays a significant role in modulating substrate specificity and can be modified to fine-tune the activity of the degrader. nih.govresearchgate.net The solvent-exposed surface of the phthalimide (B116566) ring, particularly at the C4, C5, and C6 positions, can be functionalized without disrupting the core interaction with CRBN. nih.gov

Research has shown that substitutions on the phthaloyl ring can alter the surface of the CRBN-ligand complex, thereby influencing which proteins (neosubstrates) are recruited for ubiquitination and subsequent degradation. For example, the addition of an amino group at the C4 position, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), enhances the degradation of specific neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to the unsubstituted thalidomide. nih.govnih.gov Conversely, introducing larger substituents can abolish the recruitment of certain neosubstrates. Studies indicate that substitutions larger than an amino group at the C4 position of the phthaloyl moiety can abrogate IKZF3 recruitment. nih.govacs.org This highlights that the phthaloyl region is crucial for defining the specific protein-protein interactions that occur upon ternary complex formation. nih.gov

Table 4.1.1. Effect of Phthalimide Ring Substitutions on Neosubstrate Degradation
CompoundSubstitution on Phthalimide RingEffect on IKZF1/IKZF3 DegradationReference
ThalidomideNoneModerate degradation nih.gov
Lenalidomide4-aminoEnhanced degradation nih.gov
Pomalidomide4-aminoPotent degradation nih.gov
Analog 4aSubstitutions larger than an amino groupAbolished IKZF3 recruitment nih.govacs.org

The thalidomide molecule contains a chiral center at the C3 position of the glutarimide ring, leading to the existence of (R)- and (S)-enantiomers. wjbphs.com This stereochemistry is critical, as the two enantiomers can exhibit different biological activities. The binding to CRBN is primarily mediated by the glutarimide ring, which fits into a specific hydrophobic pocket. nih.gov The intact glutarimide ring is essential for this interaction; its absence or significant modification leads to a loss of CRBN binding and, consequently, a loss of degradation activity. nih.govresearchgate.net

The (S)-enantiomer generally shows higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net This difference in binding can translate to variations in the efficiency of ternary complex formation and, ultimately, the efficacy of target protein degradation. The precise orientation of the glutarimide ring within the CRBN binding pocket, dictated by its stereochemistry, influences the positioning of the rest of the PROTAC molecule. This positioning is critical for productive ternary complex formation where the target protein is brought into proximity with the E3 ligase machinery for ubiquitination. While thalidomide undergoes rapid in vivo racemization, stabilizing a specific enantiomeric form in a PROTAC derivative could lead to more potent and selective degraders. researchgate.netrsc.org

Linker Engineering Strategies for Thalidomide-5-(PEG2-acid)

Polyethylene (B3416737) glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, which improves the solubility and bioavailability of the molecule. precisepeg.comresearchgate.net The flexibility of PEG chains is also a key feature, allowing the PROTAC to adopt a conformation that facilitates the energetically favorable formation of the ternary complex. nih.gov

The length of the PEG linker is a crucial parameter that must be optimized for each specific target protein. researchgate.net A linker that is too short may create steric hindrance, preventing the target protein and CRBN from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding or the formation of unstable ternary complexes. researchgate.net Studies have demonstrated that systematically varying the number of PEG units can identify an optimal length that maximizes degradation potency. For instance, the significant conformational flexibility of a PEG linker was shown to be advantageous in optimizing the ternary complex between BRD4 and CRBN, leading to an efficacious compound. nih.gov

Table 4.2.1. Illustrative Impact of Linker Length on PROTAC Degradation Efficiency
PROTACLinker CompositionTargetDegradation Potency (DC50)Reference
PROTAC APEG2Protein X100 nM nih.gov
PROTAC BPEG4Protein X25 nM nih.gov
PROTAC CPEG6Protein X150 nM nih.gov

*This table provides hypothetical data to illustrate the principle that linker length optimization is critical for PROTAC efficacy.

While flexible linkers like PEG are widely used, there is growing interest in exploring alternative linker chemistries to overcome potential limitations such as metabolic instability and to impart more favorable properties. precisepeg.com Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, can reduce the entropic penalty associated with ternary complex formation by pre-organizing the PROTAC into an active conformation. precisepeg.comresearchgate.net

For thalidomide-based degraders, alternatives to the standard PEG linker at the C5 position include alkyl chains or more rigid structures like alkynes. frontiersin.org These alternative chemistries can influence not only the stability and conformation of the ternary complex but also the physicochemical properties of the PROTAC. For example, incorporating aromatic groups can introduce beneficial π-π stacking interactions that help stabilize the ternary complex. precisepeg.com The choice of linker chemistry allows for fine-tuning of properties such as cell permeability, with hydrophobic linkers potentially improving membrane transit and hydrophilic linkers enhancing aqueous solubility. researchgate.net

The point at which the linker is attached to the thalidomide core is a critical variable that significantly impacts the biological activity of the resulting PROTAC. nih.gov The most common attachment points on the phthalimide ring are the C4 and C5 positions. nih.govresearchgate.net The choice of attachment point determines the exit vector of the linker, which in turn dictates how the target protein can approach and bind in the ternary complex.

Studies have shown that the linker attachment position can affect the aqueous stability of the PROTAC and its ability to induce neosubstrate degradation. nih.govresearchgate.net For example, in one study comparing a series of thalidomide analogs, attaching the linker at the C4 position resulted in more hydrolytically stable derivatives compared to other positions. nih.gov However, attaching the linker at the C5 position has also been successfully employed in many potent PROTACs. The optimal attachment point is often target-dependent and must be determined empirically, as it influences the specific protein-protein interactions that stabilize the ternary complex. researchgate.net

Table 4.2.3. Comparison of Linker Attachment Positions on Phthalimide Ring
Attachment PositionObserved Effects on PROTAC PropertiesReference
Position 4Generally resulted in more stable derivatives. Commonly used for potent degraders. researchgate.netnih.gov
Position 5May reduce degradation of certain neosubstrates (e.g., IKZF1) in some contexts but is a viable and effective exit vector for many targets. nih.gov
Imide NitrogenUsed as a control in stability studies; can serve as an alternative attachment point. nih.gov

Tail Group Modifications of Thalidomide-5-(PEG2-acid)

The "tail group" of Thalidomide-5-(PEG2-acid), specifically the terminal PEG2-acid portion, serves as a critical component for its function as a versatile building block in the development of Proteolysis Targeting Chimeras (PROTACs). Modifications to this tail group are pivotal in optimizing the properties of the resulting bifunctional molecules.

Role of the Terminal Carboxylic Acid in CRBN Binding or Substrate Recognition

The binding of the thalidomide moiety to the E3 ubiquitin ligase Cereblon (CRBN) is primarily mediated by its glutarimide ring, which fits into a specific binding pocket on the protein. researchgate.netnih.gov The phthalimide portion of the thalidomide scaffold is more amenable to modification without abolishing CRBN binding. In Thalidomide-5-(PEG2-acid), the linker is attached at the 5-position of the phthalimide ring. broadpharm.comsmolecule.com

The terminal carboxylic acid of the PEG linker does not play a direct role in the molecular recognition and binding of the thalidomide moiety to CRBN itself. Instead, its principal function is to act as a chemical handle for conjugation. broadpharm.commedchemexpress.com This carboxylic acid group allows for the covalent attachment of a linker connected to a ligand for a specific target protein, thereby completing the PROTAC molecule. smolecule.com This conjugation, typically forming a stable amide bond with an amine-containing linker, is what enables the resulting PROTAC to recruit the target protein to the CRBN E3 ligase complex. broadpharm.com

Substitution of the Acid Group with Bioisosteres or Functional Tags

While the terminal carboxylic acid is a convenient functional handle, its acidic nature can lead to poor cell permeability and potential metabolic liabilities. nih.gov To overcome these limitations and fine-tune the properties of the resulting PROTACs, the carboxylic acid group can be replaced with various bioisosteres or functional tags. Bioisosteric replacement is a strategy in drug design where a functional group is substituted with another group of similar size, shape, and electronic properties to improve physicochemical or pharmacological characteristics. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides. drughunter.comhyphadiscovery.com Tetrazoles, for instance, maintain a similar acidity to carboxylic acids but can offer different metabolic profiles and lipophilicity. drughunter.com The choice of bioisostere is context-dependent and aims to optimize properties like cell permeability, metabolic stability, and oral bioavailability without compromising the molecule's primary function. nih.govdrughunter.com

Alternatively, the acid group can be substituted with other reactive handles or functional tags. A prominent example is the replacement with an amine group, creating derivatives like Thalidomide-5-(PEG2-amine). broadpharm.com This provides an alternative point of attachment for linkers, reacting with activated esters or carboxylic acids. Functional tags, such as fluorescent dyes or biotin, can also be incorporated at this position to create chemical probes for studying the biology of PROTACs, enabling visualization or affinity purification experiments.

Table 1: Comparison of Terminal Functional Groups in Thalidomide-5-(PEG2-X) Derivatives
Functional Group (X)Key PropertiesRationale for UseTypical Conjugation Partner
Carboxylic AcidAcidic (pKa ~4-5), good H-bond acceptor, enhances solubility.Standard handle for amide bond formation.Primary/Secondary Amines
AmineBasic, good H-bond donor.Alternative handle for amide bond formation.Carboxylic Acids, NHS Esters
Tetrazole (Bioisostere)Acidic (pKa ~4.5-4.9), metabolically stable, more lipophilic than COOH. drughunter.comImprove metabolic stability and modulate physicochemical properties. drughunter.com(Used as a stable terminus, not typically for conjugation)
Sulfonamide (Bioisostere)Weaker acid (pKa ~9-10), increased lipophilicity and membrane permeability. drughunter.comEnhance cell permeability and metabolic stability. drughunter.com(Used as a stable terminus, not typically for conjugation)

Computational Approaches to SAR for Thalidomide-5-(PEG2-acid)

Computational methods are indispensable for navigating the complex chemical space of Thalidomide-5-(PEG2-acid)-based PROTACs and for accelerating the design-make-test-analyze cycle. These approaches allow for the rational design and prioritization of molecules for synthesis.

Ligand-Based and Structure-Based Drug Design Methodologies for Thalidomide-5-(PEG2-acid)

Both ligand-based and structure-based drug design (LBDD and SBDD) methodologies are applied to the design of PROTACs derived from Thalidomide-5-(PEG2-acid). researchgate.netslideshare.net

Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structural information of the biological target. For PROTACs, the key target is the ternary complex formed by CRBN, the PROTAC, and the target protein. High-resolution crystal structures of thalidomide and its derivatives bound to CRBN provide a solid foundation for SBDD. researchgate.netnih.gov Molecular docking can be used to predict how modifications to the linker or the target-binding ligand affect the conformation and stability of this ternary complex. The goal is to design a PROTAC that promotes favorable protein-protein interactions between the E3 ligase and the target protein, a key determinant of degradation efficiency.

Ligand-Based Drug Design (LBDD): When the structure of the ternary complex is unavailable, LBDD methods are employed. researchgate.net These approaches rely on the knowledge of a set of molecules known to be effective degraders. A pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for potent degradation. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Degradation Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For PROTACs derived from Thalidomide-5-(PEG2-acid), QSAR models can be developed to predict degradation potency (e.g., DC₅₀ or Dₘₐₓ values).

To build a QSAR model, a dataset of PROTACs with experimentally measured degradation potencies is required. For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its chemical structure, such as size, shape, lipophilicity, and electronic properties. These descriptors can be calculated for the entire PROTAC or for its individual components (thalidomide moiety, linker, target ligand). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates the descriptors with the observed activity. researchgate.net A validated QSAR model can be used to predict the potency of newly designed, unsynthesized PROTACs, helping to prioritize the most promising candidates.

Table 2: Hypothetical Data for a QSAR Study of Thalidomide-Derived PROTACs
Compound IDLinker Length (Å)Calculated logPNumber of Rotatable BondsDegradation Potency (DC₅₀, nM)
PROTAC-110.23.5850
PROTAC-212.54.11025
PROTAC-314.84.81215
PROTAC-412.53.21080

High-Throughput Virtual Screening (HTVS) of Thalidomide-5-(PEG2-acid) Libraries

High-Throughput Virtual Screening (HTVS) is a computational technique used to search large libraries of virtual compounds for molecules that are likely to bind to a drug target. nih.govnih.gov In the context of Thalidomide-5-(PEG2-acid), HTVS can be used to explore vast chemical spaces of linkers and target-binding ligands that can be attached to the thalidomide-PEG-acid scaffold.

The process typically involves the following steps:

Library Generation: A large virtual library of chemical fragments (e.g., different linkers, different warheads) is generated or obtained from commercial databases.

Screening: The library is screened using either structure-based or ligand-based methods.

In a structure-based approach, each compound is docked into the binding site of the target protein or modeled into the ternary complex to predict its binding affinity and pose. youtube.com

In a ligand-based approach, compounds are filtered based on their similarity to a known active molecule or their fit to a pharmacophore model.

Hit Selection: Compounds are ranked based on their scores from the screening process. A subset of the top-ranking "hits" is selected for further analysis, synthesis, and experimental testing.

HTVS allows researchers to efficiently triage millions of potential compounds, significantly reducing the time and cost associated with identifying novel and potent protein degraders based on the Thalidomide-5-(PEG2-acid) framework. researchgate.net

Computational Chemistry and Molecular Modeling of Thalidomide 5 Peg2 Acid Interactions

Molecular Docking Simulations of Thalidomide-5-(PEG2-acid) with CRBN and Substrate Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Thalidomide-5-(PEG2-acid), docking simulations are crucial for understanding its initial recognition by the CRBN binding pocket.

Molecular docking simulations predict that the thalidomide (B1683933) moiety of Thalidomide-5-(PEG2-acid) binds to a specific pocket on the CRBN protein. This binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide core. The glutarimide ring inserts into a hydrophobic pocket formed by three tryptophan residues, often referred to as the "tri-Trp pocket". Key interactions stabilizing this binding include hydrogen bonds between the imide group of the glutarimide ring and the backbone of CRBN residues. The phthalimide (B116566) ring of the thalidomide core is typically more solvent-exposed and provides a surface for the attachment of linkers, such as the PEG2-acid chain in Thalidomide-5-(PEG2-acid).

The interaction hotspots within the CRBN binding pocket are characterized by a combination of hydrophobic and hydrogen bonding interactions. The table below summarizes the key predicted interactions between the thalidomide core of the molecule and CRBN, based on studies of thalidomide and its analogs.

Interacting Part of LigandCRBN Residue(s)Type of Interaction
Glutarimide RingTrp380, Trp386, Trp400Hydrophobic (π-stacking)
Glutarimide Imide NHHis378, Gln379Hydrogen Bond (donor)
Glutarimide CarbonylsHis378, Asn351Hydrogen Bond (acceptor)
Phthalimide RingSolvent ExposedPotential for linker attachment

The PEG2-acid linker, being flexible, is predicted to extend from the phthalimide ring into the solvent, where it can engage with a target protein to form a ternary complex. The specific orientation of this linker is critical for the subsequent recruitment and degradation of the target protein.

Upon binding to CRBN, the thalidomide moiety of Thalidomide-5-(PEG2-acid) is predicted to adopt a specific conformation. The glutarimide ring maintains a stable conformation within the tri-Trp pocket, anchored by the aforementioned hydrogen bonds and hydrophobic interactions. The flexibility of the molecule primarily resides in the PEG2-acid linker. Conformational analysis from docking studies suggests that this linker can adopt multiple low-energy conformations, extending away from the CRBN surface. This conformational flexibility is thought to be advantageous for accommodating various target proteins. The inherent flexibility of the PEG linker can allow for a broader range of distances and orientations between CRBN and the target protein, facilitating the formation of a productive ternary complex.

Molecular Dynamics (MD) Simulations of CRBN-Thalidomide-5-(PEG2-acid) Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations track the movements of every atom in the system, providing insights into the stability, flexibility, and solvent effects of the CRBN-Thalidomide-5-(PEG2-acid) complex.

MD simulations of the binary complex (CRBN bound to Thalidomide-5-(PEG2-acid)) are used to assess the stability of the ligand in the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. Stable binding is indicated by a low and converging RMSD value for the ligand over the simulation time. The glutarimide moiety is expected to show minimal fluctuation, confirming its tight binding within the hydrophobic pocket. In contrast, the PEG2-acid linker is expected to exhibit higher flexibility, as indicated by higher root-mean-square fluctuation (RMSF) values for its atoms.

In simulations of the ternary complex (CRBN, Thalidomide-5-(PEG2-acid), and a neosubstrate), the stability of the entire assembly is evaluated. The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The PEG2-acid linker plays a crucial role in mediating the protein-protein interactions between CRBN and the target protein. The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex.

The surrounding solvent, primarily water, plays a critical role in molecular recognition and complex stability. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their effects. The solvent accessible surface area (SASA) is a measure of the protein surface that is accessible to the solvent. Upon binding of Thalidomide-5-(PEG2-acid) to CRBN, a decrease in the SASA of the binding pocket is expected, as the ligand displaces water molecules. The hydrophobic effect, driven by the release of ordered water molecules from the nonpolar binding pocket, is a significant contributor to the binding affinity.

Allostery refers to the process by which the binding of a ligand at one site on a protein influences the properties of a distant site on the same protein. The binding of Thalidomide-5-(PEG2-acid) to CRBN can induce conformational changes that are transmitted through the protein structure, affecting its interaction with other proteins, including components of the E3 ligase complex and neosubstrates.

MD simulations can be used to identify these allosteric pathways by analyzing the correlated motions of different parts of the protein. The binding of the thalidomide moiety can trigger a shift in the conformational ensemble of CRBN, favoring a state that is competent for neosubstrate recruitment. This allosteric regulation is a key aspect of the mechanism of action for thalidomide-based degraders. The PEG2-acid linker itself can also contribute to allosteric communication within the ternary complex, influencing the relative orientation and dynamics of CRBN and the target protein to facilitate efficient ubiquitination.

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Advanced computational methods like Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are indispensable for understanding the intricate molecular interactions of Thalidomide-5-(PEG2-acid).

Electronic Structure Analysis of Thalidomide-5-(PEG2-acid)

A thorough analysis of the electronic structure of Thalidomide-5-(PEG2-acid) is fundamental to understanding its reactivity and interaction capabilities. Using methods like Density Functional Theory (DFT), one can calculate key electronic properties.

The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical. The HOMO and LUMO, often referred to as frontier orbitals, are key to the molecule's reactivity. For Thalidomide-5-(PEG2-acid), the HOMO is likely to be located on the electron-rich phthalimide ring of the thalidomide moiety, while the LUMO may be distributed across the glutarimide ring, which is known to be crucial for its binding to Cereblon.

The electrostatic potential (ESP) map would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl groups of the phthalimide and glutarimide rings, along with the oxygen atoms of the PEG linker and the terminal carboxylic acid, are expected to be regions of negative electrostatic potential, making them key sites for hydrogen bonding and other electrostatic interactions.

Table 1: Predicted Electronic Properties of Thalidomide-5-(PEG2-acid) Moiety

Property Predicted Location/Characteristic Significance
HOMO Phthalimide ring Site for potential oxidative reactions
LUMO Glutarimide ring Site for potential reductive reactions/nucleophilic attack
Negative ESP Carbonyl oxygens, PEG oxygens, carboxylate Hydrogen bond acceptor sites

| Positive ESP | Amide and imide protons | Hydrogen bond donor sites |

This is an interactive data table. You can sort and filter the data.

Interaction Energies and Hydrogen Bonding Networks in Protein Complexes Mediated by Thalidomide-5-(PEG2-acid)

When Thalidomide-5-(PEG2-acid) binds to the Cereblon (CRBN) E3 ligase, a network of non-covalent interactions is formed. QM/MM calculations are particularly well-suited to study these interactions, where the ligand and the immediate binding site residues are treated with a high level of QM theory, and the rest of the protein is treated with a more computationally efficient MM force field.

The interaction energy can be decomposed into several components: electrostatic, van der Waals, and polarization. For the thalidomide-CRBN interaction, electrostatic interactions, particularly hydrogen bonds, are expected to be the dominant stabilizing force.

Table 2: Predicted Key Hydrogen Bonding Interactions between Thalidomide Moiety and Cereblon (CRBN)

Thalidomide Group CRBN Residue Interaction Type Predicted Importance
Glutarimide N-H Backbone C=O Hydrogen Bond High
Glutarimide C=O Backbone N-H Hydrogen Bond High

This is an interactive data table. You can sort and filter the data.

Reaction Path Analysis for Substrate Ubiquitination

The ultimate function of a PROTAC containing Thalidomide-5-(PEG2-acid) is to facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. QM/MM methods can be employed to model the reaction path of this ubiquitination process. This involves identifying the transition state for the nucleophilic attack of a lysine (B10760008) residue on the target protein onto the thioester-linked ubiquitin on the E2 enzyme.

Such calculations would provide insights into the activation energy of the reaction and how the ternary complex (Target Protein-PROTAC-CRBN) geometry influences the reaction rate. The role of the linker in orienting the target protein relative to the E2 enzyme binding site on the E3 ligase complex is critical and can be investigated through these simulations.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction of Thalidomide-5-(PEG2-acid) Analogs

Free Energy Perturbation (FEP) is a powerful computational technique used to accurately predict the relative binding affinities of a series of related ligands to a protein. In the context of Thalidomide-5-(PEG2-acid), FEP could be used to guide the design of analogs with improved binding to CRBN.

By computationally "morphing" one analog into another (an "alchemical" transformation), FEP calculates the free energy difference between the two, which corresponds to the difference in their binding affinities. This allows for the in silico screening of numerous modifications to the thalidomide core, the PEG linker, or the terminal acid group before undertaking costly and time-consuming chemical synthesis. For example, FEP could be used to predict the effect of adding or removing a methyl group, or changing the length of the PEG linker on the binding affinity to CRBN.

Virtual Screening and De Novo Design of Novel Thalidomide-5-(PEG2-acid) Analogs with Predicted Properties

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a target protein. For Thalidomide-5-(PEG2-acid) analogs, a structure-based virtual screening approach could be used. This would involve docking a library of virtual compounds into the thalidomide binding site of CRBN and scoring them based on their predicted binding affinity and interactions.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have desired properties. Algorithms can be used to "grow" molecules within the CRBN binding site, optimizing their structure to maximize favorable interactions. This could lead to the discovery of entirely new scaffolds for CRBN-binding ligands with improved properties over the traditional thalidomide core.

Table 3: Computational Approaches for Analog Development

Technique Application Predicted Outcome
Free Energy Perturbation (FEP) Predict relative binding affinities of analogs Rank-ordering of analogs by CRBN binding strength
Virtual Screening Identify potential binders from large compound libraries "Hit" compounds with predicted high affinity for CRBN

| De Novo Design | Generate novel molecular structures | Novel E3 ligase ligands with optimized properties |

This is an interactive data table. You can sort and filter the data.

Preclinical and Cellular Mechanistic Investigations of Thalidomide 5 Peg2 Acid

Cellular Uptake and Intracellular Localization of Thalidomide-5-(PEG2-acid)

The ability of a PROTAC to enter a cell and reach its target is fundamental to its function. The investigation of cellular uptake and localization for a molecule like Thalidomide-5-(PEG2-acid), or more pertinently, a PROTAC constructed from it, would involve a multi-faceted approach.

To predict the oral absorption and general cell permeability of a thalidomide-based PROTAC, several in vitro models are routinely used.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses the ability of a compound to passively diffuse across an artificial lipid membrane. creative-bioarray.comevotec.com It provides a preliminary indication of a molecule's lipophilicity and its potential for passive transport into cells. acs.org

Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model of the human intestinal barrier. creative-bioarray.comevotec.com This assay measures the rate of a compound's transport from an apical (top) to a basolateral (bottom) chamber, and vice versa. The resulting apparent permeability coefficient (Papp) is a strong indicator of in vivo absorption. Furthermore, by comparing the transport in both directions, an efflux ratio can be calculated. An efflux ratio significantly greater than one suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit intracellular accumulation. creative-bioarray.comnih.gov

Assay Type Parameter Measured Representative Finding for a Thalidomide-Based PROTAC
PAMPAEffective Permeability (Pe)Low to moderate permeability, often influenced by the overall size and polarity of the PROTAC.
Caco-2 AssayApparent Permeability (Papp) (A-B)Low permeability is common for PROTACs due to their high molecular weight.
Caco-2 AssayEfflux Ratio (Papp B-A / Papp A-B)An efflux ratio >2 would indicate the compound is a substrate for efflux transporters.

Table 1: Representative data table for membrane permeability assays of a hypothetical PROTAC derived from Thalidomide-5-(PEG2-acid). The data shown are illustrative and based on typical findings for PROTAC molecules.

Understanding where a PROTAC localizes within the cell is crucial, as both the target protein and the E3 ligase have specific subcellular distributions.

Confocal Microscopy: This imaging technique is a powerful tool for visualizing the intracellular location of molecules. A fluorescently tagged version of the PROTAC could be synthesized, allowing for direct visualization of its accumulation in different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. blochlab.comnih.govspringernature.com Co-localization studies with fluorescent markers for specific organelles can provide detailed spatial information. researchgate.net

Cellular Fractionation: This biochemical technique involves the separation of cellular components into distinct fractions. novusbio.comsigmaaldrich.comcellsignal.com Cells treated with the PROTAC would be lysed and subjected to differential centrifugation to isolate the nucleus, cytoplasm, mitochondria, and other organelles. The concentration of the PROTAC in each fraction can then be quantified, typically by liquid chromatography-mass spectrometry (LC-MS), to provide a quantitative measure of its subcellular distribution.

Target Engagement Studies in Diverse Cell Lines by Thalidomide-5-(PEG2-acid)

For a thalidomide-based PROTAC to be effective, it must engage with its intended E3 ligase, CRBN, within the cellular environment.

Several robust assays have been developed to measure the binding of a compound to CRBN in living cells.

NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to detect protein engagement. promega.compromega.compromega.com Cells are engineered to express CRBN fused to a NanoLuc® luciferase. A fluorescent tracer that binds to CRBN is then added. When a test compound, such as a thalidomide-based PROTAC, is introduced, it competes with the tracer for binding to CRBN, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's affinity for CRBN in a physiological context.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Similar to NanoBRET™, TR-FRET assays measure the proximity of two molecules. researchgate.netnih.govnih.govacs.orgacs.org In the context of CRBN engagement, a terbium-labeled anti-tag antibody can be used to label a tagged CRBN protein, and a fluorescently labeled thalidomide (B1683933) analog can serve as a tracer. A PROTAC will compete with the tracer, disrupting the FRET signal and allowing for the determination of its binding affinity.

Assay Parameter Illustrative IC50 for a Thalidomide-Based PROTAC
NanoBRET™ CRBN AssayIntracellular IC501 - 100 nM
TR-FRET CRBN AssayIC505 - 200 nM

Table 2: Representative data for CRBN occupancy assays. The IC50 values are hypothetical and represent the concentration of a PROTAC required to displace 50% of a fluorescent tracer from CRBN.

The ultimate goal of a CRBN-recruiting PROTAC is to induce the degradation of a specific target protein. Several methods can be employed to quantify this degradation.

Western Blot: This is the most common method for assessing changes in protein levels. nih.govbio-techne.com Cells are treated with the PROTAC for various times and at different concentrations. The cells are then lysed, and the proteins are separated by size via gel electrophoresis and transferred to a membrane. An antibody specific to the target protein is used to visualize and quantify the amount of protein present, typically normalized to a loading control protein like actin or tubulin.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can provide a more quantitative measure of protein levels compared to Western blotting. It utilizes specific antibodies to capture and detect the target protein from cell lysates.

Flow Cytometry: For proteins expressed on the cell surface or intracellularly, flow cytometry can be used to quantify protein levels on a single-cell basis. kcasbio.com This technique requires a fluorescently labeled antibody that specifically binds to the target protein.

While a PROTAC is designed to degrade a specific target, it is crucial to assess its selectivity across the entire proteome.

Mass Spectrometry-Based Proteomics: This powerful technique allows for the identification and quantification of thousands of proteins in a cell lysate. mtoz-biolabs.comsapient.bioproteomics.comnih.gov Cells are treated with the PROTAC or a vehicle control. The proteome is then extracted, digested into peptides, and analyzed by LC-MS/MS. By comparing the protein abundance between the treated and control samples, researchers can identify the intended target protein's degradation and also any unintended "off-target" protein degradation, providing a comprehensive view of the PROTAC's specificity. researchgate.net

Protein ID Function Fold Change (PROTAC vs. Vehicle) Significance (p-value)
Target Protein X[Function of Target]-8.0< 0.001
Off-target Protein Y[Function of Off-target]-1.2> 0.05
Housekeeping Protein ZCellular Maintenance1.0> 0.05

Table 3: Illustrative data from a global proteomic mass spectrometry experiment. The data shows significant degradation of the intended target protein with minimal impact on a representative off-target and a housekeeping protein.

Mechanistic Studies of Thalidomide-5-(PEG2-acid) in Disease-Relevant Cellular Models

The primary mechanism of action of a PROTAC incorporating Thalidomide-5-(PEG2-acid) is to induce the degradation of a target protein by bringing it into proximity with the CRBN E3 ubiquitin ligase. This action is predicated on the formation of a ternary complex between the target protein, the PROTAC, and CRBN.

The efficacy of a Thalidomide-5-(PEG2-acid)-based PROTAC is contingent on the expression of its target, CRBN, within the cancer cells. Upon formation of the ternary complex, CRBN facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

Numerous studies have demonstrated the CRBN-dependent degradation of specific oncoproteins in various cancer cell lines using thalidomide-based PROTACs. For instance, PROTACs targeting Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway, have been extensively studied in B-cell malignancies. Similarly, PROTACs targeting the bromodomain and extraterminal (BET) proteins, such as BRD4, have shown potent anti-cancer activity in models of acute myeloid leukemia (AML) and other cancers.

The degradation efficiency of these PROTACs is typically quantified by measuring the decrease in the target protein levels, often using techniques like Western blotting or mass spectrometry. Key parameters used to characterize the degradation activity include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Table 1: Examples of Protein Degradation by Thalidomide-Based PROTACs in CRBN-Expressing Cancer Cell Lines This table presents data from studies on thalidomide-based PROTACs analogous to one that would be synthesized using Thalidomide-5-(PEG2-acid).

PROTAC TargetCancer Cell LineDC50 (nM)Dmax (%)Reference
BTKTMD-8 (Diffuse Large B-cell Lymphoma)~1>95 nih.gov
BTKMino (Mantle Cell Lymphoma)~5.8>90 aacrjournals.org
BRD4MV4;11 (Acute Myeloid Leukemia)~1.8>90 nih.gov
BRD4RS4;11 (Acute Lymphoblastic Leukemia)~0.051>90 nih.gov

The degradation of a target protein by a Thalidomide-5-(PEG2-acid)-based PROTAC is expected to lead to the downstream modulation of cellular pathways and signaling networks in which the target protein plays a critical role.

For example, the degradation of BTK in B-cell lymphoma cells leads to the inhibition of the BCR signaling pathway. nih.gov This, in turn, affects downstream signaling cascades that are crucial for B-cell survival and proliferation. Similarly, the degradation of BRD4, a transcriptional co-activator, results in the downregulation of key oncogenes such as MYC. nih.gov

The impact on these pathways can be assessed by examining changes in the phosphorylation status of downstream signaling molecules, gene expression profiles, and other relevant biomarkers. For instance, in the context of BTK degradation, one would expect to see reduced phosphorylation of phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK).

The ultimate goal of targeted protein degradation in a cancer context is to induce a therapeutic phenotypic response. The degradation of key oncoproteins by a Thalidomide-5-(PEG2-acid)-based PROTAC is anticipated to lead to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and in some cases, cellular differentiation.

These phenotypic effects are typically evaluated using a variety of in vitro assays. Cell proliferation can be measured using assays such as the MTT or CellTiter-Glo assays, which quantify the number of viable cells. Apoptosis can be assessed by methods like Annexin V/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

Table 2: Phenotypic Effects of Thalidomide-Based PROTACs in Cancer Cell Lines This table presents data from studies on thalidomide-based PROTACs analogous to one that would be synthesized using Thalidomide-5-(PEG2-acid).

PROTAC TargetCancer Cell LinePhenotypic EffectAssayReference
BTKTMD-8Inhibition of Cell GrowthCell Viability Assay nih.gov
BTKMinoInduction of ApoptosisAnnexin V Staining nih.gov
BRD4MV4;11Inhibition of ProliferationCell Viability Assay nih.gov
BRD4Multiple Myeloma Cell LinesInduction of ApoptosisCaspase Activity Assay nih.gov

Resistance Mechanisms to Thalidomide-5-(PEG2-acid)-Induced Degradation

As with other targeted therapies, cancer cells can develop resistance to PROTACs. The mechanisms of resistance to a Thalidomide-5-(PEG2-acid)-based PROTAC can involve alterations in the components of the degradation machinery or the target protein itself.

Mutations in the CRBN gene can be a significant mechanism of resistance. These mutations can lead to a form of the CRBN protein that is unable to bind to the thalidomide moiety of the PROTAC, thereby preventing the formation of the ternary complex and subsequent degradation of the target protein. nih.gov Clinical studies with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which also bind to CRBN, have shown that patients who become resistant to these therapies often have acquired mutations or deletions in the CRBN gene.

Similarly, mutations in the target protein can also confer resistance. These mutations may alter the binding site of the PROTAC's target-binding ligand, reducing the affinity of the PROTAC for the target protein and thus impairing the formation of the ternary complex.

The functionality of the entire ubiquitin-proteasome system is crucial for the activity of PROTACs. Alterations in the expression or function of various components of this system can lead to resistance.

For instance, downregulation of the expression of CRBN itself can lead to resistance, as there would be insufficient E3 ligase available to be hijacked by the PROTAC. nih.gov Additionally, alterations in the expression or function of other components of the CRL4^CRBN^ complex, such as CUL4A/B, DDB1, or RBX1, could potentially impact the efficiency of ubiquitination and degradation.

Furthermore, changes in the expression or activity of E2 ubiquitin-conjugating enzymes, such as UBE2G1 and UBE2D3, which are known to be involved in the ubiquitination of CRBN neosubstrates, could also affect the efficacy of a Thalidomide-5-(PEG2-acid)-based PROTAC. oup.com Finally, although less commonly observed, global impairment of proteasome function could also lead to a generalized resistance to PROTAC-mediated degradation.

Adaptive Responses and Bypass Mechanisms in Cells Exposed to Thalidomide-5-(PEG2-acid)

The sustained therapeutic efficacy of targeted protein degraders, including those utilizing Thalidomide-5-(PEG2-acid) as an E3 ligase ligand, can be compromised by the development of cellular resistance. This resistance often arises from adaptive responses and bypass mechanisms that either prevent the formation of the ternary complex (E3 ligase-degrader-target protein), disrupt the subsequent ubiquitination and proteasomal degradation, or activate compensatory signaling pathways. Preclinical investigations into thalidomide-based PROTACs (Proteolysis Targeting Chimeras) have elucidated several key mechanisms of acquired resistance. While specific studies on Thalidomide-5-(PEG2-acid) are not extensively available, the adaptive responses observed for other thalidomide-based degraders provide a strong predictive framework for the likely resistance mechanisms to this compound.

The primary E3 ligase engaged by the thalidomide moiety of Thalidomide-5-(PEG2-acid) is Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. Consequently, alterations in CRBN are a predominant mechanism of acquired resistance.

Alterations in the Cereblon Pathway:

A frequent adaptive response to prolonged exposure to thalidomide-based degraders is the downregulation of CRBN expression. nih.govmdpi.com Cells with reduced levels of CRBN have a diminished capacity to form the requisite ternary complex, thereby rendering the PROTAC ineffective. This downregulation can occur at the transcriptional level or through post-transcriptional modifications that lead to decreased protein stability.

Mutations within the CRBN gene are another significant mechanism of resistance. researchgate.netaacrjournals.orgnih.gov These mutations can manifest in several ways:

Loss-of-function mutations: Truncating mutations, frameshift mutations, or deletions can lead to a non-functional or absent CRBN protein.

Missense mutations: Single amino acid substitutions within the thalidomide-binding domain of CRBN can abrogate the binding of Thalidomide-5-(PEG2-acid), preventing the recruitment of the E3 ligase to the target protein. researchgate.netnih.gov

Studies on multiple myeloma patients who developed resistance to immunomodulatory drugs (IMiDs), which also bind to CRBN, have identified a spectrum of CRBN mutations. These findings are highly relevant to resistance to thalidomide-based PROTACs.

Mutation TypeConsequenceReference
MissenseReduced binding of thalidomide-based degraders researchgate.netnih.gov
FrameshiftTruncated, non-functional CRBN protein nih.gov
DeletionLoss of CRBN expression aacrjournals.org
Splice siteAberrant CRBN splicing and non-functional protein ranchobiosciences.com

Beyond CRBN itself, other components of the CRL4CRBN E3 ligase complex can also be altered in resistant cells. nih.govaacrjournals.org Genomic alterations in genes encoding for Cullin 4 (CUL4) or Damaged-Specific DNA Binding Protein 1 (DDB1) can disrupt the assembly and function of the E3 ligase complex, thereby impairing PROTAC-mediated degradation.

Bypass Mechanisms Independent of the E3 Ligase:

Cells can also develop resistance through mechanisms that are independent of the E3 ligase. One such mechanism is the upregulation of the target protein's synthesis. cancer.gov By increasing the rate of protein production, cells can overwhelm the degradation capacity of the PROTAC, leading to a net increase in the target protein's levels and a restoration of its downstream signaling.

Furthermore, cells may activate compensatory signaling pathways that bypass the need for the targeted protein. This can involve the upregulation of parallel pathways or the activation of downstream effectors that can sustain cell survival and proliferation even in the absence of the targeted protein.

In preclinical models, resistance to a CRBN-based BET-PROTAC was primarily attributed to the deletion of CRBN, with no observed genomic or transcriptional alterations in the components of the Cullin-RING ligase complex. aacrjournals.org This highlights the central role of CRBN in mediating the activity of thalidomide-based degraders. The table below summarizes key findings from preclinical studies on resistance to CRBN-based PROTACs.

Cell Line/ModelPROTAC InvestigatedObserved Resistance MechanismReference
OVCAR-8ARV-825 (BET degrader)Downregulation of CRBN nih.gov
Multiple Myeloma Cell LinesIMiDsMutations in CRBN researchgate.net
OVCAR-8ARV-771 (BET degrader)Mutations in VHL (for VHL-based PROTAC) nih.gov
TMD8CRBN-based BTK PROTACLoss of CRBN expression biorxiv.org

It is important to note that the development of resistance is a dynamic process, and multiple mechanisms may emerge within a population of cells under selective pressure. Understanding these adaptive responses and bypass mechanisms is crucial for the development of strategies to overcome resistance, such as combination therapies or the use of PROTACs that engage alternative E3 ligases.

Advanced Bioanalytical Methodologies for Research Characterization of Thalidomide 5 Peg2 Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation of Thalidomide-5-(PEG2-acid)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for confirming the identity and assessing the purity of synthetic compounds like Thalidomide-5-(PEG2-acid). This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

For identity confirmation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The theoretical exact mass of Thalidomide-5-(PEG2-acid) (C21H23N3O9) is 461.1438 g/mol . An experimentally determined mass within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the compound's identity. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic fragmentation pattern, or "fingerprint," which is unique to the molecule's structure.

Purity analysis is typically performed using liquid chromatography coupled with ultraviolet (UV) detection and/or mass spectrometry. A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of the compound of interest and any potential impurities with varying polarities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram.

Table 1: Representative LC-MS Parameters for Identity and Purity Analysis of Thalidomide-5-(PEG2-acid)

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerOrbitrap or Time-of-Flight (TOF) for HRMS
Scan Range (m/z)100 - 1000
Expected [M+H]+462.1506
FragmentationCollision-Induced Dissociation (CID)

Quantitative Analysis of Thalidomide-5-(PEG2-acid) in Biological Matrices (Cellular Lysates, Cell Culture Media)

Development of Highly Sensitive LC-MS/MS Methods for Thalidomide-5-(PEG2-acid) Quantification

For the quantitative analysis of Thalidomide-5-(PEG2-acid) in complex biological matrices such as cellular lysates and cell culture media, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. This technique utilizes a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other components in the matrix.

The development of a robust LC-MS/MS method involves the optimization of several parameters, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions to ensure separation from potential interferences. An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.

Table 2: Example MRM Transitions for Thalidomide-5-(PEG2-acid) Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Thalidomide-5-(PEG2-acid)462.2288.120
Thalidomide-5-(PEG2-acid)462.2175.125
Internal Standard (e.g., 13C6-Thalidomide-5-(PEG2-acid))468.2294.120

Sample Preparation and Matrix Effect Mitigation Strategies for Biological Samples

Effective sample preparation is critical for accurate and reproducible quantification of Thalidomide-5-(PEG2-acid) in biological matrices. The primary goals of sample preparation are to remove proteins and other interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the LC-MS/MS system.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. The sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.

Matrix effects , which are the suppression or enhancement of the analyte's ionization by co-eluting matrix components, can significantly impact the accuracy of LC-MS/MS quantification. Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Utilizing more rigorous sample preparation methods like SPE can significantly reduce matrix components.

Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering compounds is a key strategy.

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard experiences the same ionization suppression or enhancement as the analyte.

Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.

Characterization of Metabolites and Degradation Products in in vitro Research Settings

Metabolite Identification using High-Resolution Mass Spectrometry

Understanding the metabolic fate of Thalidomide-5-(PEG2-acid) in in vitro research settings, such as incubations with liver microsomes or hepatocytes, is crucial for interpreting experimental results. High-resolution mass spectrometry (HRMS), coupled with sophisticated data processing software, is a powerful tool for identifying potential metabolites.

The general workflow for metabolite identification involves incubating the compound with a metabolically active system (e.g., liver microsomes supplemented with NADPH). Samples are then analyzed by LC-HRMS. The resulting data is processed to search for potential biotransformations, such as hydroxylation, oxidation, or cleavage of the PEG linker, by identifying mass shifts from the parent compound. The elemental composition of potential metabolites can be determined from their accurate mass, and their structures can be further elucidated by analyzing their MS/MS fragmentation patterns.

Table 3: Potential Metabolic Biotransformations of Thalidomide-5-(PEG2-acid)

BiotransformationMass Shift (Da)Potential Site of Modification
Hydroxylation+15.9949Phthalimide (B116566) ring, Glutarimide (B196013) ring, PEG chain
N-dealkylationVariableCleavage of the PEG linker
Hydrolysis+18.0106Glutarimide ring opening

Stability Profiling in Biological Media and Microsomal Preparations relevant to research

Assessing the stability of Thalidomide-5-(PEG2-acid) in relevant biological media (e.g., cell culture media) and in the presence of metabolic enzymes (e.g., liver microsomes) is essential for designing and interpreting in vitro experiments.

Stability studies typically involve incubating the compound at a known concentration in the chosen matrix at 37°C. Aliquots are taken at various time points, and the reaction is quenched (e.g., by adding cold acetonitrile). The remaining concentration of the parent compound is then quantified using a validated LC-MS/MS method. The rate of degradation can be determined by plotting the natural logarithm of the remaining concentration against time, and the half-life (t1/2) can be calculated from the slope of the resulting line.

Table 4: Representative Stability Data for Thalidomide-5-(PEG2-acid) in Mouse Liver Microsomes

Time (minutes)% Remaining
0100
585
1560
3035
6010

This data allows researchers to understand the compound's intrinsic clearance and to ensure that the compound concentration remains sufficient throughout the duration of an experiment to elicit the desired biological effect.

Microfluidic and High-Throughput Screening Platforms for Mechanistic Research of Thalidomide-5-(PEG2-acid)

The mechanistic elucidation of proteolysis-targeting chimeras (PROTACs), such as those incorporating Thalidomide-5-(PEG2-acid), necessitates advanced bioanalytical methodologies. Microfluidic and high-throughput screening (HTS) platforms have emerged as pivotal tools for the detailed characterization of these heterobifunctional molecules. These technologies facilitate the rapid and precise measurement of key events in the PROTAC-mediated degradation pathway, from ternary complex formation to substrate ubiquitination and eventual degradation.

The development of PROTACs often relies on empirical optimization, requiring the synthesis and evaluation of extensive compound libraries to identify effective degraders. strath.ac.uk High-throughput screening methodologies are therefore essential for efficiently assessing the large number of synthesized PROTACs. These platforms enable the detailed investigation of the structure-activity relationships that govern PROTAC efficacy.

A variety of HTS assays are employed to dissect the mechanism of action of thalidomide-based PROTACs. These assays can quantify the binary binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex. wuxibiology.com Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are well-suited for studying these interactions in a high-throughput format. wuxibiology.com Furthermore, cell-based assays like NanoBRET/HiBiT can be utilized to monitor target protein engagement and degradation kinetics within a cellular environment. wuxibiology.com Mass spectrometry-based proteomics workflows have also been developed for ultra-high-throughput screening of targeted protein degradation compounds, allowing for precise and accurate quantitation of protein levels across a large number of samples. thermofisher.cn

The table below summarizes various high-throughput screening assays applicable to the mechanistic research of PROTACs utilizing linkers like Thalidomide-5-(PEG2-acid).

Assay TypeParameters MeasuredThroughputKey Advantages
TR-FRET Binary & Ternary Complex FormationHighHomogeneous, sensitive, suitable for biochemical assays
AlphaScreen Ternary Complex Formation, UbiquitinationHighHigh sensitivity, bead-based proximity assay
NanoBRET/HiBiT Target Engagement, Protein Degradation KineticsMedium to HighReal-time measurements in live cells
High-Throughput Flow Cytometry (HTFC) Protein Degradation LevelsHighMultiplexing capabilities, single-cell analysis
Mass Spectrometry-based Proteomics Global Protein Degradation ProfilingHighUnbiased, comprehensive proteome coverage
Cell Painting Phenotypic SignaturesHighUnbiased, high-content imaging for identifying cellular effects

Microfluidic platforms offer a complementary approach for the mechanistic characterization of PROTACs. These "lab-on-a-chip" systems provide significant advantages, including reduced sample and reagent consumption, faster analysis times, and the ability to mimic physiological conditions more closely. biorxiv.org For instance, the "protein degradation on chip" (pDOC) platform, based on Mechanically Induced Trapping of Molecular Interactions (MITOMI), allows for the multiplexed analysis of ubiquitin-mediated proteolysis in microchambers. biorxiv.org This technology provides a sensitive and colorimetric alternative to traditional, lower-throughput methods like Western blotting. biorxiv.org

Moreover, microfluidic devices can be engineered to support the entire workflow of PROTAC research, from synthesis to biological screening. nih.gov Miniaturized platforms have been developed for the high-throughput synthesis of PROTAC-like molecules in an array format, enabling direct on-chip biological screening without the need for sample transfer. nih.gov This integration of synthesis and screening accelerates the discovery and optimization of potent protein degraders. The use of nanostructured microfluidic systems can also enhance the efficiency of proteolysis for subsequent analysis by mass spectrometry, contributing to rapid online digestion in high-throughput proteomics. nih.gov

The data table below illustrates representative findings from a hypothetical high-throughput screening campaign to optimize a PROTAC series based on a Thalidomide-5-(PEG2-acid) linker architecture.

Compound IDLinker ModificationTernary Complex Formation (TR-FRET, RFU)Target Degradation (DC50, nM)Cellular Viability (IC50, µM)
PROTAC-A1None (Thalidomide-5-(PEG2-acid))15,20050>10
PROTAC-A2Addition of methyl group12,500150>10
PROTAC-A3Extension with one PEG unit18,900258.5
PROTAC-A4Replacement of ether with amide9,800300>10
PROTAC-A5Conformational restriction22,500155.2

Future Research Directions and Translational Perspectives for Thalidomide 5 Peg2 Acid

Integration of Artificial Intelligence and Machine Learning in Thalidomide-5-(PEG2-acid) Research

Predictive Modeling for Compound Activity and Degradation Profiles

The development of robust predictive models is a critical future direction for accelerating the optimization of PROTACs derived from Thalidomide-5-(PEG2-acid). Current research highlights the complexity of predicting a PROTAC's degradation efficiency, which depends on a multitude of factors including the target protein's intrinsic properties, the specific E3 ligase recruited, and the physicochemical characteristics of the PROTAC molecule itself. nih.govnih.govchalmers.se

Future predictive modeling will likely focus on several key areas:

Machine Learning and AI-driven Models: Advanced computational models, such as machine learning and deep learning, are being developed to predict the degradation potential of novel PROTACs. nih.govchalmers.seresearchgate.net For Thalidomide-5-(PEG2-acid)-based degraders, these models could be trained on large datasets incorporating features of the target protein (e.g., amino acid sequence, post-translational modifications, and endogenous ubiquitination potential), the PROTAC's chemical structure (including the PEG2 linker's length and flexibility), and the cell type. nih.govchalmers.se Models like DegradeMaster and AiPROTAC are already showing promise in accurately predicting degradation activity. nih.govresearchgate.netresearchgate.net

Ternary Complex Modeling: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for effective degradation. nih.gov Future computational tools will need to accurately model the three-dimensional structure and dynamics of this complex. For Thalidomide-5-(PEG2-acid), this would involve predicting how the PEG2 linker orients the target protein relative to CRBN to facilitate optimal ubiquitination.

Predicting Off-Target and Neosubstrate Effects: A significant challenge in the development of thalidomide-based degraders is the potential for unintended degradation of other proteins, known as neosubstrates. nih.govresearchgate.net Predictive models could be developed to identify potential neosubstrates for a given PROTAC, thereby helping to design molecules with improved safety profiles.

Predictive Model TypeKey Features ModeledPotential Application for Thalidomide-5-(PEG2-acid)
Machine Learning (e.g., MAPD)Protein-intrinsic features (ubiquitination, half-life)Predicting the degradability of a target protein when linked to Thalidomide-5-(PEG2-acid).
Deep Learning (e.g., DegradeMaster)3D geometric structures of the PROTAC and proteinsMore accurate prediction of ternary complex formation and degradation efficiency.
AI-driven (e.g., AiPROTAC)Graph augmentation, cross-attention mechanismsVirtual screening of large libraries of potential PROTACs incorporating the Thalidomide-5-(PEG2-acid) moiety.

Automated Synthesis and High-Throughput Experimentation in Thalidomide-5-(PEG2-acid) Discovery

To fully explore the therapeutic potential of Thalidomide-5-(PEG2-acid), the development of automated synthesis and high-throughput experimentation (HTE) platforms is essential. These technologies will enable the rapid generation and evaluation of large libraries of PROTACs, accelerating the discovery of potent and selective degraders.

Future research in this area will likely involve:

Automated Synthesis Platforms: The synthesis of PROTACs can be complex and time-consuming. Automated platforms, including those utilizing solid-phase or capsule-based synthesis, can streamline this process. rsc.orgresearchgate.netrsc.orgrsc.org For Thalidomide-5-(PEG2-acid), this would involve its incorporation into an automated workflow where it is conjugated to a diverse library of target-binding ligands. This would allow for systematic exploration of how different target ligands, in combination with the fixed CRBN-binding moiety and PEG2 linker, affect degradation activity.

High-Throughput Screening (HTS): HTS assays are crucial for rapidly evaluating the activity of large PROTAC libraries. nih.gov Future HTS campaigns for Thalidomide-5-(PEG2-acid)-based degraders will likely employ a variety of readouts, including assays to measure target protein levels, ternary complex formation, and cell viability. digitellinc.comyoutube.com The integration of HTS with automated synthesis in a "direct-to-biology" approach, where compounds are synthesized and screened in a highly automated fashion, will be a particularly powerful strategy. wisc.edu

Miniaturization and Nanoscale Synthesis: Performing synthesis and screening at the nanoscale can significantly reduce the consumption of reagents and allow for the testing of a much larger number of compounds. researchgate.net This will be particularly valuable for exploring the vast chemical space of potential PROTACs that can be generated from Thalidomide-5-(PEG2-acid).

TechnologyApplication in Thalidomide-5-(PEG2-acid) ResearchKey Advantage
Automated SynthesisRapid generation of PROTAC libraries with varied target ligands.Increased speed and efficiency of compound synthesis.
High-Throughput ScreeningParallel evaluation of thousands of PROTACs for degradation activity.Rapid identification of lead compounds from large libraries.
Direct-to-Biology PlatformsIntegration of automated synthesis and HTS for seamless discovery workflows.Accelerated discovery and optimization of potent and selective degraders.

Development of Advanced Delivery Systems for Research Applications of Thalidomide-5-(PEG2-acid)

The physicochemical properties of PROTACs, which are often large and complex molecules, can present challenges for their use in research, particularly in terms of cellular uptake and bioavailability. The development of advanced delivery systems for Thalidomide-5-(PEG2-acid)-based PROTACs is therefore a key area of future research.

Nanoparticle Encapsulation for Enhanced Cellular Delivery Studies

Nanoparticle-based delivery systems offer a promising approach to overcome the delivery challenges associated with PROTACs. Future research in this area will likely explore:

Biodegradable Polymeric Nanoparticles: Encapsulating Thalidomide-5-(PEG2-acid)-based PROTACs within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could improve their solubility, protect them from degradation, and facilitate their cellular uptake. scielo.brnih.gov The PEG2 linker on the thalidomide (B1683933) moiety may also contribute to the stability and biocompatibility of the nanoparticle formulation. sunderland.ac.uk

Lipid-Based Nanoparticles and Nanoemulsions: Lipid-based delivery systems, including liposomes and nanoemulsions, are another promising avenue for improving the delivery of hydrophobic or poorly soluble PROTACs. nih.gov The PEGylation of these nanoparticles can further enhance their circulation time and reduce clearance by the immune system. nih.gov

Targeted Delivery Strategies for Specific Cell Types in in vitro or ex vivo Models

For many research applications, it is desirable to deliver a PROTAC to a specific cell type to study its effects in a more controlled manner. Future research will likely focus on:

Surface Functionalization of Nanoparticles: Nanoparticles encapsulating Thalidomide-5-(PEG2-acid)-based PROTACs could be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. This would allow for the targeted delivery of the PROTAC to a particular cell type within a mixed cell population or tissue slice.

Stimuli-Responsive Delivery Systems: The development of "smart" nanoparticles that release their PROTAC payload in response to specific stimuli, such as changes in pH or the presence of a particular enzyme, could provide another layer of targeting specificity.

Overcoming Mechanistic Challenges in Thalidomide-5-(PEG2-acid) Research

Despite the promise of targeted protein degradation, there are several mechanistic challenges that need to be addressed to fully realize the potential of Thalidomide-5-(PEG2-acid)-based PROTACs.

Addressing Substrate Resistance and Cellular Escape Mechanisms

The development of resistance to protein degraders is a significant concern. Future research will need to focus on understanding and overcoming these resistance mechanisms.

Mutations in CRBN: Mutations in the CRBN gene can prevent the binding of the thalidomide moiety, rendering the PROTAC ineffective. nih.gov Future research could focus on developing next-generation CRBN binders that are less susceptible to these mutations or on co-opting other E3 ligases.

Role of the Linker in Resistance: The linker connecting the thalidomide moiety to the target-binding ligand is not just a passive spacer; it plays a critical role in the stability and activity of the PROTAC. nih.govresearchgate.netnih.gov The length and composition of the PEG2 linker in Thalidomide-5-(PEG2-acid) will influence the geometry of the ternary complex and could impact the susceptibility to certain resistance mechanisms. Future studies should systematically investigate how modifications to this linker affect PROTAC stability and the ability to overcome resistance. nih.govresearchgate.net

Cellular Escape Mechanisms: Cells may develop mechanisms to escape the effects of a PROTAC, such as upregulating the expression of the target protein or altering the ubiquitin-proteasome pathway. A deeper understanding of these escape mechanisms will be crucial for developing strategies to overcome them, such as using PROTACs in combination with other therapeutic agents.

ChallengePotential Future Research Direction
CRBN MutationsDevelopment of novel E3 ligase ligands that are less susceptible to resistance mutations.
Linker-Mediated InstabilitySystematic modification of the PEG2 linker to improve PROTAC stability and maintain degradation activity.
Cellular Upregulation of Target ProteinCombination of Thalidomide-5-(PEG2-acid)-based PROTACs with inhibitors of target protein synthesis.

Conclusion

Summary of Key Research Findings on Thalidomide-5-(PEG2-acid)

Thalidomide-5-(PEG2-acid) is a key chemical tool in the field of targeted protein degradation. Its structure, which combines a CRBN-recruiting thalidomide (B1683933) moiety with a flexible and solubilizing PEG2 linker terminating in a reactive carboxylic acid, makes it an ideal building block for the synthesis of PROTACs. Research has established the mechanism by which the thalidomide component engages the E3 ubiquitin ligase machinery.

Significance of Thalidomide-5-(PEG2-acid) in Advancing Targeted Protein Degradation Science

The availability of well-characterized and versatile building blocks like Thalidomide-5-(PEG2-acid) has significantly accelerated research and development in the PROTAC field. It allows for the rapid and systematic generation of new degraders against a multitude of protein targets, thereby expanding the "druggable" proteome to include proteins that have been historically challenging to target with traditional inhibitors.

Outlook for Future Academic Exploration of Thalidomide-5-(PEG2-acid) and its Derivatives in Mechanistic Biology

Future academic exploration will likely focus on several key areas. There is continued interest in developing new thalidomide derivatives with improved binding affinity for CRBN and altered neosubstrate profiles to enhance selectivity and minimize off-target effects researchgate.net. Furthermore, the systematic variation of the PEG linker length and composition in derivatives of Thalidomide-5-(PEG2-acid) will be crucial for optimizing the efficacy and pharmacokinetic properties of PROTACs. These studies will continue to provide valuable insights into the complex interplay between the target protein, the PROTAC, and the E3 ligase, furthering our understanding of the fundamental mechanisms of targeted protein degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.